Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a phenyl group and an ethyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate: Known for its diverse biological activities.
2-(3-Phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
3-Phenyl-2-sulfanylidene-1,3-thiazolidine: Reduced form of the thiazole ring.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the ethyl acetate group, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research .
Biological Activity
Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate (CAS Number: 84645-51-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and potential anticancer effects, supported by data tables and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₁O₂S₂ |
Molecular Weight | 279.38 g/mol |
Density | 1.34 g/cm³ |
Boiling Point | 398 ºC |
Flash Point | 194.5 ºC |
LogP | 3.3739 |
Polar Surface Area | 91.56 Ų |
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study investigated the antimicrobial activity of various thiazole derivatives, revealing that modifications in their structure significantly influenced their effectiveness against different bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with higher lipophilicity exhibited enhanced antimicrobial activity:
Compound | MIC (µg/mL) against Gram-positive Bacteria | MIC (µg/mL) against Gram-negative Bacteria |
---|---|---|
Ethyl 2-(3-phenyl-2-sulfanylidene) | 15.6 - 500 | 31.25 - 125 |
Other Thiazole Derivatives | Varies (7.8 - 500) | Varies (15.6 - 250) |
The observed activity is attributed to the compound's ability to penetrate bacterial cell membranes effectively due to its lipophilic nature.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. A study highlighted its potential as an inhibitor of cancer cell proliferation through apoptosis induction in various cancer cell lines.
The proposed mechanism involves the interaction of the compound with specific cellular pathways that regulate cell survival and apoptosis:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were noted.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels contribute to oxidative stress, leading to apoptosis.
Properties
CAS No. |
84645-51-2 |
---|---|
Molecular Formula |
C13H13NO2S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C13H13NO2S2/c1-2-16-12(15)8-11-9-18-13(17)14(11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
XGLHGYHCDSUBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=S)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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